Farnesyl diphosphate

Catalog No.
S1797376
CAS No.
13058-04-3
M.F
C15H28O7P2
M. Wt
382.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farnesyl diphosphate

CAS Number

13058-04-3

Product Name

Farnesyl diphosphate

IUPAC Name

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

Molecular Formula

C15H28O7P2

Molecular Weight

382.33 g/mol

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+

InChI Key

VWFJDQUYCIWHTN-YFVJMOTDSA-N

SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C

Description

The exact mass of the compound Farnesyl diphosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Farnesyl diphosphate, also known as farnesyl pyrophosphate, is a crucial intermediate in the biosynthesis of various terpenes and terpenoids, including sterols and carotenoids. Its chemical formula is C15H28O7P2C_{15}H_{28}O_{7}P_{2}, and it has a molecular weight of approximately 382.33 g/mol . Farnesyl diphosphate plays a vital role in cellular processes, serving as a precursor for the synthesis of important biomolecules such as ubiquinones and dolichols, which are essential for protein glycosylation in the endoplasmic reticulum .

Farnesyl diphosphate is synthesized through the condensation of isopentenyl diphosphate with dimethylallyl diphosphate, followed by further condensation with geranyl diphosphate. The primary reactions can be summarized as follows:

  • Formation of Geranyl Diphosphate:
    Dimethylallyl diphosphate+Isopentenyl diphosphateGeranyl diphosphate\text{Dimethylallyl diphosphate}+\text{Isopentenyl diphosphate}\rightarrow \text{Geranyl diphosphate}
  • Formation of Farnesyl Diphosphate:
    Geranyl diphosphate+Isopentenyl diphosphateFarnesyl diphosphate\text{Geranyl diphosphate}+\text{Isopentenyl diphosphate}\rightarrow \text{Farnesyl diphosphate}

These reactions are catalyzed by the enzyme farnesyl diphosphate synthase, which facilitates the head-to-tail condensation of these substrates .

Farnesyl diphosphate exhibits several biological activities. It serves as a selective agonist for transient receptor potential vanilloid 3, influencing sensory signaling pathways . Additionally, it is involved in the biosynthesis of squalene through the action of squalene synthase, marking a critical step in sterol biosynthesis . The compound also plays a role in protein farnesylation, which is essential for the proper functioning of various proteins involved in cell signaling and membrane localization .

Farnesyl diphosphate can be synthesized via several methods:

  • Enzymatic Synthesis: The most common method involves using farnesyl diphosphate synthase to catalyze the condensation reactions of isopentenyl and dimethylallyl diphosphates. This enzymatic pathway is prevalent in both plant and microbial systems .
  • Chemical Synthesis: Although less common, farnesyl diphosphate can also be synthesized through chemical methods involving multi-step organic reactions that build up the farnesyl structure from simpler precursors.

Farnesyl diphosphate has several applications across various fields:

  • Pharmaceuticals: It is used in studies related to drug development targeting pathways involved in cholesterol biosynthesis and cancer treatment due to its role in protein farnesylation.
  • Biotechnology: Farnesyl diphosphate serves as a substrate for synthesizing bioactive compounds and has potential applications in metabolic engineering for producing terpenoids.
  • Nutraceuticals: Its derivatives are explored for their antioxidant properties and potential health benefits.

Research indicates that farnesyl diphosphate interacts with various proteins involved in cellular signaling pathways. For instance, it has been shown to modulate the activity of certain enzymes linked to lipid metabolism and signal transduction . Additionally, studies on its interactions with bisphosphonates reveal that these compounds can inhibit farnesyl diphosphate synthase activity, impacting bone metabolism .

Farnesyl diphosphate shares structural similarities with several other compounds involved in isoprenoid biosynthesis. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Geranyl DiphosphateC10H17O7P2Precursor to farnesyl diphosphate; shorter chain
Isopentenyl DiphosphateC5H10O7P2Basic building block for all larger isoprenoids
SqualeneC30H50Product of farnesyl diphosphate; key sterol precursor
DolicholC45H80O20Involved in protein glycosylation; longer chain

Farnesyl diphosphate's unique 15-carbon structure allows it to serve as a critical precursor for larger molecules like squalene while also participating directly in various enzymatic reactions that affect cellular functions.

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

382.13102722 g/mol

Monoisotopic Mass

382.13102722 g/mol

Heavy Atom Count

24

UNII

79W6B01D07
G8X8WT527W

Wikipedia

Farnesyl_pyrophosphate

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-07-20
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem
Trost et al. Total synthesis of terpenes via palladium-catalysed cyclization strategy. Nature Chemistry, DOI: 10.1038/s41557-020-0439-y, published online 30 March 2020

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